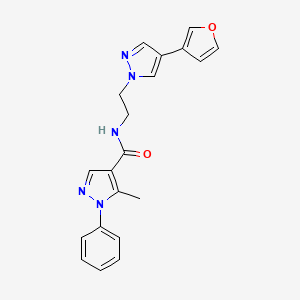

N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide

Description

“N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide” is a synthetic organic compound that features a complex structure with multiple functional groups

Properties

IUPAC Name |

N-[2-[4-(furan-3-yl)pyrazol-1-yl]ethyl]-5-methyl-1-phenylpyrazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N5O2/c1-15-19(12-23-25(15)18-5-3-2-4-6-18)20(26)21-8-9-24-13-17(11-22-24)16-7-10-27-14-16/h2-7,10-14H,8-9H2,1H3,(H,21,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUHKSWJHSCQCEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C2=CC=CC=C2)C(=O)NCCN3C=C(C=N3)C4=COC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide” typically involves multi-step organic reactions. The process may start with the preparation of the furan-3-yl and pyrazole intermediates, followed by their coupling through a series of condensation and substitution reactions. Common reagents used in these reactions include hydrazine, acetic anhydride, and various catalysts to facilitate the formation of the pyrazole rings.

Industrial Production Methods

In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques such as chromatography, and stringent quality control measures to monitor the synthesis process.

Chemical Reactions Analysis

Types of Reactions

“N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide” can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones.

Reduction: The nitro groups, if present, can be reduced to amines.

Substitution: The pyrazole rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of nitro groups may produce corresponding amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, “N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide” may be studied for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties.

Medicine

In medicinal chemistry, this compound could be investigated as a potential drug candidate. Its structure suggests it may interact with various biological targets, making it a promising lead compound for drug development.

Industry

In the industrial sector, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which “N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide” exerts its effects depends on its specific interactions with molecular targets. These may include binding to enzymes, receptors, or other proteins, thereby modulating their activity. The pathways involved could range from signal transduction to metabolic processes, depending on the context of its application.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to “N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide” include other pyrazole derivatives, such as:

- 1-Phenyl-3-(furan-2-yl)-1H-pyrazole

- 5-Methyl-1-phenyl-1H-pyrazole-4-carboxamide

- 4-(Furan-3-yl)-1H-pyrazole

Uniqueness

What sets “this compound” apart from similar compounds is its specific combination of functional groups and the resulting chemical properties. This unique structure may confer distinct biological activities or chemical reactivity, making it a valuable compound for further research and development.

Biological Activity

N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article will explore the biological activity of this compound, including its mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound features a complex structure comprising a furan ring, two pyrazole rings, and a carboxamide group. These structural elements contribute to its unique biological properties.

Research indicates that this compound exhibits significant anti-inflammatory and anticancer activities. The mechanisms by which it exerts these effects include:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenases (COX) and lipoxygenases (LOX).

- Modulation of Signaling Pathways : It influences critical signaling pathways, including NF-kB and MAPK, which are essential for cellular responses to stress and inflammation.

Biological Activity Data

The following table summarizes the biological activities observed in various studies:

Case Study 1: Anti-inflammatory Activity

In a study assessing the anti-inflammatory properties of the compound, it was found to significantly reduce the production of pro-inflammatory cytokines in vitro. The study utilized human peripheral blood mononuclear cells (PBMCs) treated with lipopolysaccharide (LPS), demonstrating a dose-dependent reduction in IL-6 and TNF-alpha levels.

Case Study 2: Anticancer Efficacy

A separate investigation evaluated the anticancer effects against A549 lung cancer cells. The compound induced apoptosis through the activation of caspase pathways, leading to increased cell death rates compared to untreated controls. The results suggest potential as a therapeutic agent for lung cancer treatment .

Comparative Analysis with Similar Compounds

When compared to structurally similar compounds, this compound demonstrates enhanced bioactivity due to its unique combination of functional groups. The following table highlights comparisons with other compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| N-(2-hydroxyethyl)-4-methylbenzenesulfonamide | Contains sulfonamide group | Antimicrobial properties |

| 5-(difluoromethyl)-1-(2-hydroxyethyl)-3-methylpyrazole | Pyrazole derivative | Anti-inflammatory effects |

| N-[2-[4-(furan-2-yl)-3,5-dimethylpyrazol-1-yl]ethyl]-methanesulfonamide | Similar structure without trifluoromethyl group | Potentially lower bioactivity |

Q & A

Q. Methodology :

Analog synthesis : Systematically vary substituents (e.g., replace furan with thiophene or phenyl groups) .

Docking studies : AutoDock Vina or Glide predicts binding modes to prioritize analogs .

Biological testing : Use standardized assays (e.g., fluorescence polarization for binding affinity; MTT for cytotoxicity) .

QSAR modeling : Partial least squares (PLS) regression correlates structural descriptors (e.g., logP, polar surface area) with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.